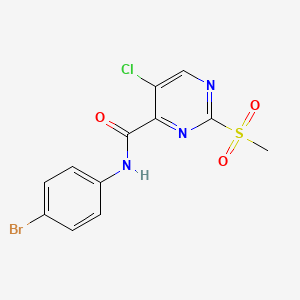
ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones or β-keto esters.
Coupling of Benzothiazole and Pyrazole: The final step involves coupling the benzothiazole core with the pyrazole ring through a condensation reaction, often facilitated by catalysts such as piperidine in ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
N-(Benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds also contain the benzothiazole core and exhibit similar biological activities.
2-(2-Hydroxyaryl) Benzothiazoles: These compounds share the benzothiazole moiety and are used in various biological and industrial applications.
The uniqueness of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate lies in its combined structural features of benzothiazole and pyrazole, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H11N3O3S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O3S/c1-2-19-12(18)8-7-14-16(11(8)17)13-15-9-5-3-4-6-10(9)20-13/h3-7,14H,2H2,1H3 |
InChI Key |
LBBIAZLQNVNRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-methoxyethyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11479478.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-[(2,4-dichlorophenoxy)methyl]-](/img/structure/B11479485.png)
![N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11479487.png)

![6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11479509.png)
![2-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11479510.png)

![4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline](/img/structure/B11479527.png)
![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11479541.png)
![8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11479545.png)
![N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B11479548.png)
![4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11479549.png)
